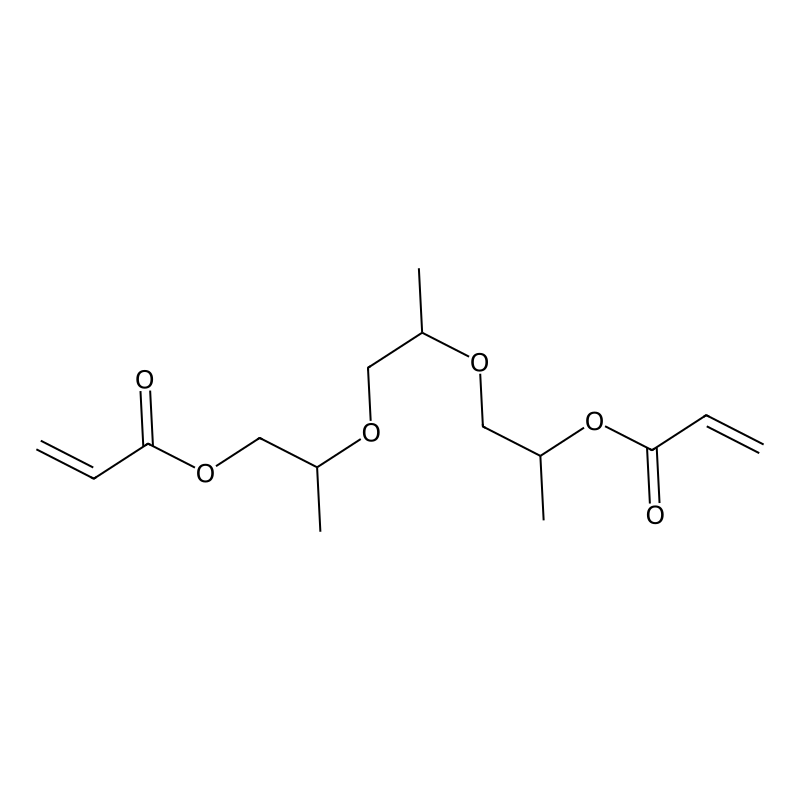

Tripropylene glycol diacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tripropylene glycol diacrylate is a difunctional acrylic monomer characterized by its ability to polymerize upon exposure to free radicals. Its chemical structure is represented by the formula and it is known for its low viscosity and moderate biodegradability, making it suitable for various industrial applications. The compound is typically a colorless, viscous liquid that has a faint characteristic odor, and it is soluble in water .

Tripropylene glycol diacrylate undergoes polymerization when exposed to ultraviolet light or electron beam radiation, forming cross-linked networks that enhance the properties of coatings and inks. The polymerization process involves the formation of free radicals, which initiate the reaction by attacking the double bonds in the acrylate groups . Additionally, it can react with p-hydroxybenzoic acid, exhibiting antibacterial properties due to its ability to disrupt bacterial cell membranes .

The synthesis of tripropylene glycol diacrylate typically involves the esterification of tripropylene glycol with acrylic acid. A common method includes:

- Mixing: Combine tripropylene glycol with acrylic acid in a reactor along with a catalyst and polymerization inhibitors.

- Heating: Gradually heat the mixture to temperatures between 70-115 °C while maintaining specific pressure conditions.

- Separation: After the reaction period (usually several hours), wash the mixture to separate the organic phase from any aqueous layers.

- Purification: The organic phase is then treated to remove solvents and impurities through cooling and filtration processes .

Tripropylene glycol diacrylate is extensively used in various industries due to its unique properties:

- Coatings: It serves as a primary diluent in ultraviolet-curable coatings and inks, enhancing flexibility and water resistance.

- Adhesives: Utilized in formulating adhesives that require rapid curing and strong bonding capabilities.

- Photopolymers: Employed in photopolymer applications for printing and other graphic arts technologies.

- Biomedical: Investigated for potential uses in biomedical applications due to its biocompatibility .

Research indicates that tripropylene glycol diacrylate interacts with biological systems primarily through its reactivity with proteins and lipids, leading to irritation or allergic reactions in sensitive individuals. Studies have shown that exposure can result in skin sensitization reactions, highlighting the need for careful handling in occupational settings .

Several compounds share similarities with tripropylene glycol diacrylate, particularly within the category of acrylate monomers. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethylene glycol diacrylate | Difunctional acrylic | Lower viscosity; used primarily in coatings |

| Hexanediol diacrylate | Difunctional acrylic | Higher molecular weight; improved mechanical properties |

| Trimethylolpropane triacrylate | Trifunctional acrylic | Enhanced cross-linking capability; used in tougher coatings |

| Ethoxylated bisphenol A diacrylate | Difunctional acrylic | Enhanced flexibility; used in specialty coatings |

Tripropylene glycol diacrylate stands out due to its branched alkyl polyether backbone, which provides excellent flexibility and low volatility compared to other acrylates . Its balance between reactivity and low toxicity makes it particularly suitable for consumer products while maintaining performance characteristics desirable in industrial applications.

The industrial production of tripropylene glycol diacrylate involves sophisticated esterification processes that require precise control of multiple reaction parameters. The primary synthetic route involves the direct esterification of tripropylene glycol with acrylic acid, utilizing acid catalysts under controlled temperature and pressure conditions. This methodology has evolved significantly from early production techniques, incorporating advanced catalyst systems and improved reactor designs to enhance both yield and product quality. The modern synthesis approaches emphasize environmental sustainability while maintaining economic viability for large-scale industrial production.

Contemporary production methods have demonstrated remarkable improvements in conversion efficiency, with optimized processes achieving acrylic acid conversions exceeding ninety percent under appropriate reaction conditions. The development of these enhanced methodologies has been driven by increasing demand for high-purity tripropylene glycol diacrylate in specialized applications, particularly in the coatings and adhesives industries where product quality directly impacts performance characteristics. Industrial producers have invested substantially in refining these synthesis techniques to meet stringent quality specifications while reducing production costs and environmental impact.

Esterification Reaction Parameters

The esterification reaction between tripropylene glycol and acrylic acid represents the fundamental chemical transformation in tripropylene glycol diacrylate production. This reversible reaction requires careful optimization of multiple parameters to achieve maximum conversion while minimizing undesirable side reactions. The reaction proceeds through nucleophilic attack of the alcohol hydroxyl groups on the carboxyl carbon of acrylic acid, forming ester bonds and liberating water as a byproduct. The equilibrium nature of this reaction necessitates strategies for water removal to drive the reaction toward completion and achieve economically viable conversion rates.

Temperature control emerges as a critical factor in managing reaction kinetics and product selectivity. Research has established optimal temperature ranges between seventy and one hundred fifteen degrees Celsius, with specific temperature profiles depending on the catalyst system employed. Lower temperatures favor reaction selectivity but result in slower reaction rates, while higher temperatures accelerate the reaction but may promote undesirable polymerization of the acrylic acid feedstock. The balance between reaction rate and selectivity requires careful optimization based on the specific production requirements and equipment capabilities.

The molar ratio of reactants significantly influences both conversion efficiency and product quality. Studies have demonstrated that slight excess of acrylic acid relative to tripropylene glycol can improve conversion rates, though excessive ratios lead to increased purification costs and potential product contamination. The optimal molar ratios typically range from 1.1 to 1.3 moles of acrylic acid per mole of tripropylene glycol, providing sufficient driving force for complete conversion while minimizing waste streams. This parameter requires careful consideration of downstream purification capabilities and economic optimization of the overall production process.

Catalyst Selection and Optimization

Catalyst selection represents one of the most critical aspects of tripropylene glycol diacrylate synthesis, directly influencing reaction rate, selectivity, and product quality. Traditional mineral acid catalysts, including sulfuric acid and hydrochloric acid, have been extensively studied for this application, with sulfuric acid demonstrating superior performance in terms of conversion efficiency. However, the use of these homogeneous catalysts presents significant challenges in product separation and environmental management, driving research toward heterogeneous catalyst systems that offer improved separation characteristics and reduced environmental impact.

Heterogeneous acid catalysts have emerged as preferred alternatives for industrial tripropylene glycol diacrylate production. Ion exchange resins, particularly those based on sulfonated polystyrene-divinylbenzene matrices, have demonstrated excellent catalytic activity while offering simplified separation and catalyst recovery. Research comparing various ion exchange resins has identified Amberlyst 131 as particularly effective for acrylic acid esterification reactions, showing superior performance compared to other commercial resins in terms of both activity and selectivity. These heterogeneous systems enable continuous operation and catalyst reuse, significantly improving the economics of large-scale production.

Specialized catalyst formulations have been developed specifically for tripropylene glycol diacrylate synthesis. Methanesulfonic acid has shown particular promise as a homogeneous catalyst, offering high activity while producing fewer colored byproducts compared to sulfuric acid systems. The selection of methanesulfonic acid enables operation at lower catalyst concentrations while maintaining acceptable reaction rates, resulting in reduced neutralization requirements and simplified product purification. Alternative catalyst systems, including toluenesulfonic acid and silicotungstic acid, have been investigated for specialized applications where specific product quality requirements necessitate alternative approaches.

Solvent Systems and Reactor Conditions

Solvent selection plays a crucial role in tripropylene glycol diacrylate synthesis, affecting both reaction kinetics and product separation characteristics. Aromatic solvents, particularly toluene and benzene, have been widely employed due to their ability to form azeotropes with water, facilitating continuous water removal during the esterification reaction. The use of these solvents enables operation under reflux conditions while maintaining effective water removal, driving the equilibrium toward product formation and achieving higher conversion rates. However, environmental and safety considerations have prompted investigation of alternative solvent systems with improved environmental profiles.

Aliphatic hydrocarbon solvents, including cyclohexane and normal hexane, offer viable alternatives to aromatic systems while maintaining effective water removal capabilities. Cyclohexane has demonstrated particular effectiveness in industrial applications, providing excellent water separation characteristics while offering improved safety profiles compared to aromatic alternatives. The selection between different aliphatic solvents depends on specific process requirements, including vapor pressure characteristics, separation efficiency, and compatibility with downstream purification processes.

Reactor design and operating conditions significantly influence both reaction efficiency and product quality. Continuous stirred tank reactors operating under reflux conditions represent the most common industrial configuration, enabling effective heat transfer and water removal while maintaining uniform reaction conditions. The reactor systems typically incorporate advanced water separation capabilities, utilizing Dean-Stark traps or similar equipment to continuously remove reaction water and drive the equilibrium toward completion. Vapor pressure control emerges as a critical parameter, with optimal operating pressures typically maintained between 0.3 and 0.5 megapascals to balance reaction rate with effective water removal.

Temperature profiles within the reactor system require careful optimization to maximize conversion while minimizing side reactions. Research has established multi-stage temperature programs, beginning with lower temperatures (70-90°C) for initial reaction initiation, followed by elevated temperatures (80-115°C) for completion of the esterification reaction. This temperature programming approach enables better control of reaction selectivity while achieving acceptable reaction rates for industrial production. The specific temperature profiles must be optimized based on the catalyst system employed and the desired product quality specifications.

| Solvent System | Water Separation Efficiency | Reaction Temperature (°C) | Conversion Rate | Environmental Impact |

|---|---|---|---|---|

| Toluene | 95-98% | 80-110 | High | Moderate |

| Cyclohexane | 92-96% | 85-105 | High | Low |

| Normal Hexane | 90-94% | 75-95 | Moderate | Low |

| Benzene | 96-99% | 80-115 | High | High |

Byproduct Management and Purification Strategies

Effective management of reaction byproducts represents a critical aspect of economically viable tripropylene glycol diacrylate production. Water removal constitutes the primary byproduct management challenge, requiring continuous extraction to maintain reaction equilibrium and achieve acceptable conversion rates. Advanced separation techniques, including pervaporation and reactive distillation, have been investigated as alternatives to traditional azeotropic distillation methods, offering potential improvements in energy efficiency and product selectivity. These advanced separation technologies enable more precise control of water removal rates while minimizing loss of valuable reactants and products.

The formation of colored impurities during esterification represents a significant product quality concern, particularly for applications requiring high optical clarity. Research has identified polymerization inhibitors as essential additives for controlling unwanted side reactions that lead to colored byproduct formation. Hydroquinone, 4-methoxyphenol, and thiodiphenylamine have been extensively studied as effective inhibitor systems, with optimal concentrations ranging from 100 to 500 parts per million depending on the specific inhibitor employed. The selection and optimization of inhibitor systems must balance effectiveness in preventing polymerization with minimal impact on the primary esterification reaction.

Neutralization and washing procedures represent critical steps in product purification, requiring careful optimization to achieve desired product quality while minimizing waste generation. Sodium carbonate solutions (10% concentration) followed by sodium chloride washing (20% concentration) have proven effective for removing residual acid catalyst and achieving neutral product pH. Multiple washing stages are typically required to achieve acceptable purity levels, with three washing cycles representing the standard industrial practice. The optimization of washing procedures must consider both product quality requirements and waste stream minimization to achieve economically and environmentally acceptable operations.

Advanced purification techniques have been developed to address specific product quality requirements for high-performance applications. Adsorption treatments using activated carbon and specialized adsorbent resins enable removal of trace colored impurities and other contaminants that affect product performance. Vacuum distillation under carefully controlled conditions provides final product purification, enabling removal of residual solvents and low-molecular-weight impurities while avoiding thermal degradation of the product. These purification techniques require precise optimization of operating conditions to achieve desired product specifications while maintaining acceptable yields and minimizing energy consumption.

| Purification Method | Impurity Removal Efficiency | Product Recovery | Energy Requirements | Application |

|---|---|---|---|---|

| Azeotropic Distillation | 85-92% | 94-97% | High | Standard Production |

| Pervaporation | 90-95% | 96-98% | Moderate | High-Purity Applications |

| Activated Carbon Treatment | 95-98% (Color Bodies) | 98-99% | Low | Color Improvement |

| Ion Exchange Purification | 92-96% (Ionic Impurities) | 97-99% | Low | Electronic Grade |

The manufacturing of tripropylene glycol diacrylate involves two primary production methodologies: continuous and batch processing systems, each offering distinct advantages for industrial-scale operations [1] [5] [12]. Both methods utilize the fundamental esterification reaction between tripropylene glycol and acrylic acid in the presence of acid catalysts and polymerization inhibitors [3] [5].

Batch Production Methods

Batch production represents the traditional approach for tripropylene glycol diacrylate synthesis, characterized by discrete manufacturing cycles within reactor vessels [5] [12]. The process typically employs reactor capacities ranging from 3000 liters for commercial production, with specific loading ratios optimized for maximum yield and purity [23]. The batch methodology involves charging tripropylene glycol at concentrations of 44-60 weight percent, combined with acrylic acid at 37.4-50 weight percent, alongside catalyst systems comprising 1-10 weight percent of the total charge [5] [12].

The reaction sequence in batch operations follows a controlled temperature profile, initiating at 70-80 degrees Celsius under vapor pressures of 0.3-0.8 megapascals [5] [12]. Temperature escalation proceeds systematically to 80-115 degrees Celsius, with reaction times extending from 3-16 hours depending on the specific formulation and desired conversion rates [5] [12]. The endpoint determination relies on acid value measurements, typically achieving 20-50 milligrams potassium hydroxide per gram when the esterification reaches completion [5] [12].

Post-reaction processing in batch systems incorporates neutralization steps using sodium carbonate solutions at 10-15 percent concentration, followed by sodium chloride washing at 20 percent concentration [12]. The purification sequence includes solvent removal under vacuum conditions exceeding -0.09 megapascals at temperatures of 70-90 degrees Celsius [12]. This methodology consistently achieves product purities of 92 percent or higher as measured by gas chromatography [15].

Continuous Production Methods

Continuous manufacturing processes represent advanced industrial implementations utilizing fixed-bed reactor systems with specialized catalyst configurations [14] [25]. The continuous approach employs adiabatic fixed-bed reactors incorporating circulation systems for enhanced heat management and reaction control [14]. These systems utilize niobium-based catalysts that demonstrate superior activity and selectivity compared to conventional acid catalysts [14].

The continuous process operates within more controlled parameter ranges, with tripropylene glycol loading maintained at 44-50 weight percent and acrylic acid at 37.4-45 weight percent [3] [5]. Catalyst concentrations remain optimized at 2.2-9 weight percent, utilizing specialized formulations including methanesulfonic acid, p-toluenesulfonic acid, or silicotungstic acid systems [3] [5] [18]. Reaction temperatures in continuous operations typically range from 80-95 degrees Celsius under consistent vapor pressures of 0.5 megapascals [3] [5].

The continuous methodology achieves enhanced product quality with purities exceeding 95 percent while maintaining lower acid values of 20-30 milligrams potassium hydroxide per gram [3] [5]. Reaction times in continuous systems extend to 14-15 hours, providing superior conversion efficiency and reduced by-product formation [3] [5]. The integration of external heat exchangers enables effective reaction heat recovery, contributing to overall energy efficiency [14].

Advanced continuous systems incorporate resin adsorption technology for post-reaction purification, utilizing combinations of macroporous adsorption resins, ion exchange resins, and activated molecular sieves [3] [5]. This approach eliminates traditional neutralization and washing steps, significantly reducing waste water generation while improving product yield [3] [5].

| Process Parameter | Batch Process Range | Continuous Process Range |

|---|---|---|

| Tripropylene Glycol Loading (wt%) | 44-60 | 44-50 |

| Acrylic Acid Loading (wt%) | 37.4-50 | 37.4-45 |

| Catalyst Loading (wt%) | 1-10 | 2.2-9 |

| Reaction Temperature (°C) | 70-115 | 80-95 |

| Reaction Time (hours) | 3-16 | 14-15 |

| Vapor Pressure (MPa) | 0.3-0.8 | 0.5 |

| Acid Value Endpoint (mgKOH/g) | 20-50 | 20-30 |

| Product Purity (%) | ≥92 | ≥95 |

| Moisture Content (%) | ≤0.2 | ≤0.2 |

| Color (APHA) | ≤50 | ≤35 |

Waste Stream Management and Environmental Compliance

Industrial production of tripropylene glycol diacrylate generates multiple waste streams requiring comprehensive management strategies to ensure environmental compliance and sustainable operations [1] [6] [7]. The primary waste categories include aqueous effluents, organic solvents, unreacted raw materials, and gaseous emissions, each necessitating specific treatment approaches [3] [5] [12].

Aqueous Waste Stream Management

Traditional manufacturing processes generate substantial aqueous waste streams, with conventional methods producing approximately one ton of waste water per ton of product [3] [5]. These aqueous effluents contain residual acrylic acid, catalyst residues, and neutralization by-products that require specialized treatment before discharge [3] [5] [12]. The waste water typically exhibits acidic characteristics due to unreacted acrylic acid and catalyst components, necessitating pH adjustment prior to biological treatment [12].

Advanced manufacturing implementations have significantly reduced aqueous waste generation through the adoption of resin-based purification systems [3] [5]. These systems replace traditional neutralization and washing steps with adsorption processes utilizing macroporous resins, ion exchange resins, and activated molecular sieves [3] [5]. The resin-based approach reduces waste water production by approximately 90 percent compared to conventional methods [3] [5].

Waste water treatment protocols incorporate neutralization using sodium carbonate or sodium hydroxide solutions, followed by biological treatment systems designed for industrial organic compounds [12]. The treated effluent must meet discharge standards for chemical oxygen demand, biochemical oxygen demand, and residual organic content as specified by environmental regulations [6] [7].

Organic Solvent Recovery Systems

Solvent recovery represents a critical component of waste management, with distillation systems achieving recovery rates of 85-95 percent for organic solvents including toluene, cyclohexane, and hexane [3] [5] [12]. The recovered solvents undergo quality assessment to ensure suitability for reuse in subsequent production cycles [12]. Solvent recovery systems operate under vacuum conditions with controlled temperature profiles to prevent degradation of recovered materials [12].

The distillation process separates water-solvent azeotropes, enabling separate recovery of both components for potential reuse [12]. Water recovered from the distillation process can be directly utilized in subsequent neutralization steps without additional treatment [23]. This closed-loop approach minimizes fresh solvent consumption while reducing disposal costs and environmental impact [12].

Unreacted Raw Material Recovery

Unreacted acrylic acid recovery utilizes specialized resin adsorption systems achieving recovery rates of 70-80 percent [3] [5]. The recovered acrylic acid undergoes purification through ion exchange and activated carbon treatment to remove impurities and polymerization inhibitors [3] [5]. Quality control testing ensures the recovered material meets specifications for reuse in production [3] [5].

Catalyst recovery systems employ ion exchange resins specifically designed for acid catalyst removal [3] [5]. These systems operate at controlled temperatures of 20-60 degrees Celsius with residence times optimized for maximum recovery efficiency [3] [5]. The recovered catalysts require regeneration prior to reuse, involving acid washing and thermal treatment cycles [3] [5].

Gaseous Emission Control

Volatile organic compound emissions from reactor venting and distillation operations require thermal oxidation treatment before atmospheric release [6] [7]. The emission control systems operate at temperatures sufficient to achieve complete combustion of organic vapors while maintaining compliance with air quality standards [6] [7]. Continuous monitoring systems track emission levels to ensure regulatory compliance [6] [7].

Off-gas treatment systems incorporate condensation recovery for valuable volatile components, particularly unreacted acrylic acid and organic solvents [6] [7]. The condensed materials undergo separation and purification for potential recycling into the production process [6] [7].

| Waste Stream | Treatment Method | Recovery Rate (%) | Environmental Classification |

|---|---|---|---|

| Aqueous Waste Water | Neutralization + Biological Treatment | N/A | Industrial Wastewater |

| Organic Solvent Recovery | Distillation Recovery | 85-95 | Recyclable Solvent |

| Unreacted Acrylic Acid | Resin Adsorption | 70-80 | Recoverable Raw Material |

| Catalyst Residues | Ion Exchange Treatment | N/A | Hazardous Waste |

| Polymerization Inhibitors | Activated Carbon Adsorption | N/A | Hazardous Waste |

| Off-gas Emissions | Thermal Oxidation | N/A | VOC Emission |

| Contaminated Packaging | Hazardous Waste Disposal | N/A | Hazardous Waste |

| Process Rinse Water | pH Adjustment + Filtration | N/A | Industrial Wastewater |

Environmental Compliance Framework

Environmental compliance for tripropylene glycol diacrylate manufacturing encompasses multiple regulatory frameworks addressing air emissions, water discharge, and waste disposal [6] [7] [8]. The compound is classified as an environmentally hazardous substance under international shipping regulations, requiring specialized handling and disposal protocols [6] [7] [8].

Air emission regulations require continuous monitoring of volatile organic compounds and implementation of best available control technology [6] [7]. Water discharge permits specify maximum allowable concentrations for organic compounds, heavy metals, and conventional pollutants [6] [7]. Waste disposal protocols mandate characterization and appropriate disposal of hazardous waste streams through licensed treatment facilities [6] [7] [8].

Quality Control Protocols for Purity and Stability

Quality control protocols for tripropylene glycol diacrylate manufacturing encompass comprehensive analytical procedures designed to ensure product purity, stability, and consistency across production batches [1] [2] [10] [19]. These protocols integrate multiple analytical techniques with statistical process control methodologies to maintain product specifications and regulatory compliance [10] [19] [20].

Purity Analysis Methodologies

Gas chromatography represents the primary analytical method for purity determination, utilizing specialized column configurations optimized for acrylate compound separation [15] [19] [20]. The analytical procedure employs an 11-meter RTX200 trifluoropropylmethyl polysiloxane column with flame ionization detection [15]. Operating conditions include injection temperatures of 200 degrees Celsius, initial column temperatures of 90 degrees Celsius maintained for two minutes, followed by temperature programming to 270 degrees Celsius at heating rates of 8 degrees Celsius per minute [15].

The gas chromatographic analysis quantifies total isomer content, with specifications requiring minimum purity levels of 90.0 percent for total isomers [10] [19]. Advanced manufacturing processes achieve purity levels exceeding 95 percent through optimized reaction conditions and enhanced purification techniques [15]. The analytical method demonstrates precision and accuracy suitable for routine quality control applications [19] [20].

Alternative analytical approaches include mass spectrometry for molecular weight confirmation and structural verification [20] [21]. Mass spectral analysis identifies characteristic fragmentation patterns, including base peaks at mass-to-charge ratios of 55 and 113, corresponding to acryloyl ions and propyloxy-acryloyl fragments respectively [21]. This technique provides definitive compound identification and purity assessment [20] [21].

Physical Property Testing

Physical property testing encompasses multiple parameters critical for product performance and stability assessment [2] [10] [19]. Viscosity measurements utilize standard viscometry techniques at controlled temperatures of 25 degrees Celsius, with specifications requiring values between 10-16 centipoise [2] [16] [19]. Refractive index determination employs refractometry at standardized conditions, with target values of 1.45 [19] [20].

Specific gravity measurements utilize densitometry at 20 degrees Celsius, with specifications of 1.04 for conforming product [10] [19] [20]. Color assessment follows the American Public Health Association color scale methodology, with maximum allowable values of 50 APHA units for acceptable product quality [2] [16] [19]. Flash point determination utilizes closed cup methodology, establishing the value at 172 degrees Celsius for safety classification purposes [19].

Moisture content analysis employs Karl Fischer titration methodology with maximum allowable levels of 0.2 percent by weight [2] [10] [16]. This parameter directly impacts product stability and polymerization characteristics during storage and application [2] [10].

Chemical Purity Parameters

Acid value determination utilizes potassium hydroxide titration methodology to quantify residual carboxylic acid content [2] [5] [10]. Specifications typically require maximum acid values of 0.5 milligrams potassium hydroxide per gram for finished product [2] [10] [16]. This parameter indicates the completeness of the esterification reaction and potential for storage stability issues [2] [5].

Chemical purity assessment includes quantification of residual raw materials, particularly unreacted tripropylene glycol and acrylic acid [3] [5]. Gas chromatographic separation enables individual component quantification with detection limits suitable for trace level analysis [19] [20]. Process optimization targets minimize residual raw material content while maximizing conversion efficiency [3] [5].

Polymerization inhibitor content requires specialized analytical procedures to ensure adequate stabilization during storage and handling [2] [5] [18]. Typical formulations incorporate 4-methoxyphenol at concentrations of 100-500 parts per million [5] [18]. Analytical verification confirms inhibitor presence and concentration to prevent unwanted polymerization during storage [2] [5].

Stability Testing Protocols

Thermal stability assessment utilizes thermogravimetric analysis to evaluate decomposition characteristics under elevated temperature conditions [24]. The analysis demonstrates thermal stability to approximately 350 degrees Celsius, with characteristic decomposition occurring in the temperature range of 350-500 degrees Celsius [24]. Differential thermogravimetry provides decomposition rate information for process safety evaluation [24].

Accelerated aging studies evaluate product stability under controlled temperature and humidity conditions over extended time periods [2] [10]. These studies assess changes in purity, color, viscosity, and acid value parameters to establish shelf life recommendations [2] [10]. Statistical analysis of aging data enables prediction of storage stability under various environmental conditions [2] [10].

Photo-stability testing evaluates product degradation under ultraviolet light exposure, particularly relevant given the compound's use in ultraviolet-curable applications [2] [10]. Testing protocols expose samples to controlled ultraviolet radiation while monitoring physical and chemical property changes [2] [10]. Results guide packaging recommendations and storage requirements for light-sensitive applications [2] [10].

| Test Parameter | Analytical Method | Specification Limit | Test Frequency |

|---|---|---|---|

| Purity Analysis | Gas Chromatography (GC) | ≥90.0% (total isomers) | Each batch |

| Acid Value | Titration (KOH) | ≤0.5 mgKOH/g | Each batch |

| Moisture Content | Karl Fischer | ≤0.2% | Each batch |

| Color Assessment | APHA Color Scale | ≤50 APHA | Each batch |

| Viscosity | Viscometer | 10-16 cPs at 25°C | Weekly |

| Refractive Index | Refractometer | 1.45 | Monthly |

| Specific Gravity | Densitometer | 1.04 at 20°C | Monthly |

| Flash Point | Closed Cup Method | 172°C | Monthly |

| Molecular Weight | Mass Spectrometry | 300.35 g/mol | Certificate analysis |

| Stability Testing | Thermal Analysis | Stable to 350°C | Quarterly |

Statistical Process Control Implementation

Statistical process control methodologies integrate analytical results with production parameters to identify trends and potential quality deviations [16]. Control charts monitor key quality parameters including purity, acid value, moisture content, and color across production batches [16]. Statistical analysis identifies process capability indices and establishes control limits for routine manufacturing operations [16].

Process validation studies demonstrate consistent product quality across multiple production campaigns under varying operating conditions [16]. These studies establish the normal operating range for critical process parameters while confirming analytical method capability [16]. Documentation requirements include method validation, equipment qualification, and personnel training records [16].

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

Printing ink manufacturing

2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester: ACTIVE